Physical and chemical properties of 1-Benzyl-6-methylpiperidin-3-one
Physical and chemical properties of 1-Benzyl-6-methylpiperidin-3-one
Title: Architectural and Mechanistic Profiling of 1-Benzyl-6-methylpiperidin-3-one: A Chiral Scaffold for Advanced Alkaloid Synthesis
Executive Summary In the landscape of modern drug discovery, the piperidine ring remains one of the most ubiquitous nitrogenous heterocycles. Among its functionalized derivatives, 1-Benzyl-6-methylpiperidin-3-one (CAS: 83413-42-7)[1] serves as a highly versatile, stereochemically rich building block. This technical whitepaper dissects the physicochemical properties, mechanistic causality in synthetic workflows, and self-validating analytical protocols required to leverage this scaffold in the development of complex pharmaceutical intermediates.
Physicochemical Architecture & Molecular Logic
The utility of 1-Benzyl-6-methylpiperidin-3-one stems directly from its structural geometry. The molecule features three critical domains: a basic tertiary amine protected by a robust benzyl group, an electrophilic C3-ketone poised for nucleophilic attack, and a C6-methyl group that introduces vital steric hindrance to dictate facial selectivity during downstream functionalization.
The table below summarizes the core physicochemical metrics that govern its behavior in both synthetic and biological environments.
Table 1: Physicochemical Properties and Mechanistic Relevance
| Property | Value | Causality / Relevance |
| Molecular Formula | C13H17NO | Establishes the baseline atomic composition. |
| Molecular Weight | 203.28 g/mol [1] | Highly optimal for fragment-based drug design, allowing ample room for functionalization without violating Lipinski’s Rule of 5. |
| Exact Mass | 203.13101 Da[2] | Critical target parameter for High-Resolution Mass Spectrometry (HRMS) validation. |
| Fraction Csp3 | 0.53[3] | Indicates a high degree of three-dimensionality, which correlates with improved target selectivity and lower clinical attrition rates. |
| H-Bond Acceptors | 2.0[3] | The amine nitrogen and ketone oxygen act as primary interaction vectors for solvent coordination and protein binding. |
| H-Bond Donors | 0.0[3] | The lack of donors lowers the desolvation penalty, enhancing passive membrane permeability. |
| Rotatable Bonds | 2[3] | Low conformational entropy ensures predictable binding modes and rigid scaffold integrity. |
Mechanistic Pathways in Synthesis & Functionalization
The true value of 1-Benzyl-6-methylpiperidin-3-one lies in its capacity to be stereoselectively reduced to chiral 3-hydroxypiperidines. These chiral alcohols are indispensable synthons for active pharmaceutical ingredients (APIs). The synthetic logic relies heavily on the C6-methyl group, which acts as a steric shield, forcing incoming reagents to attack the C3-carbonyl from the less hindered face.
Synthetic workflow and stereoselective processing of 1-Benzyl-6-methylpiperidin-3-one.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step incorporates a mechanistic rationale (causality) and a diagnostic checkpoint to prevent the propagation of errors.
Diastereoselective Hydride Reduction to Chiral Piperidin-3-ol
The reduction of the C3-ketone must be tightly controlled to yield a single diastereomer. This is achieved using bulky hydride sources or engineered biocatalysts[4][5].
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System Preparation: Dissolve 1-Benzyl-6-methylpiperidin-3-one (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere.
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Causality: Argon displaces atmospheric moisture, preventing the premature hydrolysis and quenching of the highly reactive hydride reagent.
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Cryogenic Control: Lower the reaction vessel to -78 °C using a dry ice/acetone bath.
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Causality: Cryogenic temperatures minimize the kinetic energy of the system, heavily favoring the lowest-energy transition state and suppressing off-target trans-attack.
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Stereoselective Hydride Delivery: Add N-Selectride (1.2 eq) dropwise over 30 minutes.
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Causality: N-Selectride features bulky sec-butyl groups that prevent equatorial attack. The steric clash with the C6-methyl group forces the hydride to be delivered exclusively from the axial face, yielding the cis-equatorial alcohol with high diastereoselectivity[4].
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Oxidative Quench: Quench the reaction sequentially with 10% aqueous NaOH and 30% H₂O₂.
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Causality: The oxidative quench safely decomposes the intermediate organoborane complex, liberating the free alcohol without risking epimerization of the newly formed stereocenter.
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Self-Validation Checkpoint: Analyze the crude mixture via chiral HPLC before proceeding. If the diastereomeric excess (d.e.) is <95%, it indicates a failure in cryogenic temperature control during step 3, necessitating a chiral recrystallization step.
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Orthogonal Analytical Characterization (LC-MS & NMR)
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Chromatographic Separation: Inject 5 µL of the sample onto a C18 Reverse-Phase column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile in Water, buffered with 0.1% Formic Acid.
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Causality: Formic acid ensures the tertiary piperidine nitrogen remains protonated (cationic), which drastically improves peak shape by preventing secondary interactions with the silica matrix and enhances ionization efficiency in the MS source.
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Mass Spectrometry (ESI+): Monitor for the [M+H]+ ion.
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Self-Validation Checkpoint: The presence of a sharp peak at m/z 204.13 confirms the intact ketone[2]. If a peak at m/z 206.15 is detected, it indicates premature reduction or degradation of the starting material.
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NMR Verification: Acquire ¹³C NMR in CDCl₃.
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Causality: The C3 carbonyl carbon is highly deshielded and must appear as a distinct singlet near ~208 ppm. The disappearance of this peak in downstream products definitively validates successful reduction.
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Strategic Applications in Medicinal Chemistry
1-Benzyl-6-methylpiperidin-3-one is not an end-product but a gateway to high-value therapeutics.
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Kinase Inhibitors: The chiral 3-hydroxypiperidines derived from this scaffold are critical structural motifs in the total synthesis of rohitukine analogs and flavopiridol, which are potent Cyclin-Dependent Kinase 9 (CDK9) inhibitors used in oncology[4].
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Receptor Agonists: Substituted 1-benzyl-piperidin-3-one derivatives are frequently utilized in the synthesis of tetrahydropyridine compounds acting as highly selective 5-HT₂A receptor agonists, which are currently being explored for neuropsychiatric indications[6].
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Biocatalytic Synthons: The pharmaceutical industry increasingly relies on recombinant ketoreductases (KRED) to reduce piperidin-3-ones into optically pure (S)-alcohols (>99% ee). These are direct precursors for blockbuster drugs like ibrutinib[5]. The N-benzyl group acts as a robust protecting group throughout these harsh synthetic sequences and is cleanly removed via Pd/C hydrogenolysis only when the final scaffold is ready for terminal functionalization.
References
- BLD Pharm. "83413-42-7 | 1-Benzyl-6-methylpiperidin-3-one". BLD Pharm.
- PubChemLite. "C13H17NO - Explore". PubChemLite.
- Bidepharm. "CAS号:2291-58-9 - Physicochemical Properties". Bidepharm.
- National Institutes of Health (PMC). "Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290". PMC.
- Google Patents. "US20230365542A1 - Selective Agonists of 5-HT2A Receptor and Methods of Use". Google Patents.
- American Chemical Society (ACS). "Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine". ACS Publications.
Sources
- 1. 83413-42-7|1-Benzyl-6-methylpiperidin-3-one|BLD Pharm [bldpharm.com]
- 2. PubChemLite - C13H17NO - Explore [pubchemlite.lcsb.uni.lu]
- 3. CAS:2291-58-9, 9-BENZYL-9-AZABICYCLO(3.3.1)NONA--毕得医药 [bidepharm.com]
- 4. Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20230365542A1 - Selective Agonists of 5-HT2A Receptor and Methods of Use - Google Patents [patents.google.com]
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